Fasnall - 929978-58-5

Fasnall

Catalog Number: EVT-268086
CAS Number: 929978-58-5
Molecular Formula: C26H30N4O3S2
Molecular Weight: 510.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fasnall is a thiophenopyrimidine derivative that acts as a selective inhibitor of fatty acid synthase (FASN) [, , , , ] and respiratory Complex I []. FASN is a key enzyme in the de novo lipogenesis pathway, responsible for the synthesis of fatty acids [, , , , , , , ]. Complex I is a crucial component of the electron transport chain in mitochondria, responsible for oxidative phosphorylation []. Fasnall is utilized in scientific research to investigate the role of FASN and Complex I in various biological processes, including cancer cell metabolism, tumor growth, and drug resistance [, , , , , , , , , , , , ].

Mechanism of Action

Fasnall inhibits FASN, leading to the accumulation of malonate, succinate, malonyl coenzyme A, succinyl coenzyme A, and other metabolic perturbations [, , , , , , , ]. This inhibition disrupts fatty acid synthesis, impacting cell growth and survival, particularly in cancer cells that rely heavily on de novo lipogenesis [, , , , , , , , , ].

Additionally, Fasnall acts as a Complex I inhibitor, leading to NADH accumulation and subsequent depletion of tricarboxylic acid cycle metabolites []. This disruption of oxidative phosphorylation impairs tumor growth in models dependent on this metabolic pathway [].

Applications
  • Investigating the role of FASN in cancer: Fasnall helps elucidate the role of FASN in cancer cell proliferation, survival, and drug resistance [, , , , , , , , , ]. Studies utilizing Fasnall demonstrate its ability to inhibit tumor growth in various cancer models, including melanoma, breast cancer, prostate cancer, and diffuse large B-cell lymphoma [, , , , , , ].
  • Exploring metabolic flexibility in cancer cells: Studies using Fasnall in combination with untargeted metabolomics provide insights into the metabolic adaptations of cancer cells upon FASN inhibition []. These findings contribute to understanding the mechanisms of resistance to FASN inhibitors and developing more effective therapeutic strategies.
  • Evaluating the therapeutic potential of Complex I inhibitors: Research on Fasnall highlights its ability to inhibit Complex I, showcasing potential therapeutic applications in cancers reliant on oxidative phosphorylation [, ]. Fasnall’s rapid systemic clearance makes it a promising candidate for further investigation as a Complex I inhibitor with potentially reduced neurological side effects compared to other inhibitors in this class [].
  • Studying the interaction between tumor cells and the tumor microenvironment: Research using Fasnall investigates the impact of inhibiting FASN on the interaction between ovarian cancer cells and adipocytes []. Findings suggest that while blocking FASN can be detrimental as a monotherapy, targeting multiple metabolic pathways simultaneously might prove more effective [, ].
  • Identifying phenotype-specific vulnerabilities in cancer: CRISPR-Cas9 loss-of-function screens combined with Fasnall treatment revealed FASN as a potential target in mesenchymal-like breast cancer cells []. This approach highlights the importance of identifying phenotype-specific vulnerabilities for developing more effective personalized therapies.

GSK2194069

Compound Description: GSK2194069 is a potent, reversible, and orally bioavailable inhibitor of FASN. []

TVB-2640

Compound Description: TVB-2640 is another FASN inhibitor investigated for its potential anticancer properties. []

Relevance: This compound is grouped with Fasnall and other putative FASN inhibitors when assessing their metabolic impact. The research emphasizes the importance of validating small molecule inhibitors to differentiate high-quality chemical probes and understand their applications better. []

TVB-3166

Compound Description: TVB-3166 is a pyrazole derivative and a potent FASN inhibitor. [, ]

Relevance: Similar to Fasnall, TVB-3166 demonstrates synergistic effects with both microtubule-stabilizing and -destabilizing drugs in taxane-resistant prostate cancer cells. [] This suggests a potential for combination therapies utilizing FASN inhibitors like Fasnall or TVB-3166 with existing chemotherapeutic agents. Furthermore, TVB-3166, alongside Fasnall and GSK2194069, induces significant changes in the metabolomic profile of prostate cancer cells, indicating a complex interplay between FASN inhibition and cellular metabolic flexibility. []

C75

Compound Description: C75 is a known FASN inhibitor. []

Relevance: The study highlights the inconsistent activity of commonly used FASN inhibitors, including C75 and Fasnall, concerning the expected metabolic signature of FASN inhibition. [] This emphasizes the need for careful validation of the activity and specificity of putative FASN inhibitors.

Cerulenin

Compound Description: Cerulenin is an antibiotic with known FASN inhibitory activity. [, ]

Relevance: Like Fasnall, Cerulenin is included in the study assessing the metabolic signature of FASN inhibition. [] Additionally, both compounds are investigated for their synergistic potential with docetaxel and vinblastine in taxane-resistant prostate cancer cells. [] These findings reinforce the need for further research into FASN inhibitors like Fasnall and Cerulenin as potential cancer therapeutics.

Orlistat

Compound Description: Orlistat, a clinically approved anti-obesity drug, acts as an irreversible inhibitor of FASN. [, ]

Relevance: Research shows that Orlistat, similar to Fasnall, exhibits synergistic effects when combined with docetaxel and vinblastine in taxane-resistant prostate cancer cells. [] This highlights the potential of FASN inhibitors in enhancing the efficacy of conventional chemotherapy. Moreover, both Orlistat and Fasnall are instrumental in studying the role of FASN inhibition on lipid uptake in ovarian cancer cells. []

Metformin

Compound Description: Metformin, a widely used anti-diabetic medication, indirectly influences lipid metabolism through the activation of AMP-activated protein kinase (AMPK). []

Relevance: While structurally distinct from Fasnall, Metformin's role in regulating AMPK, a key player in fatty acid synthesis, offers insights into the complex interplay between energy metabolism and lipid synthesis in cancer cells. [] This highlights the importance of understanding the broader metabolic context when studying FASN inhibitors like Fasnall.

IU1

Compound Description: IU1 is a small molecule inhibitor specifically targeting the deubiquitinating enzyme USP14. []

Relevance: While not a direct structural analogue of Fasnall, IU1 plays a crucial role in investigating the relationship between FASN and USP14 in cancer cell growth. [] Research indicates that USP14 inhibition using IU1 does not synergize with FASN inhibition by Fasnall. [] This finding challenges the initial hypothesis that inhibiting USP14 could enhance the anticancer effects of Fasnall.

Palmitate

Compound Description: Palmitate, a saturated long-chain fatty acid, is a crucial end-product of FASN activity and a vital energy source for cells. []

Relevance: Palmitate is essential in elucidating the impact of FASN inhibition by Fasnall on lipid uptake and utilization in ovarian cancer cells. Studies show that supplementing ovarian cancer cells with palmitate can counteract the growth arrest caused by Fasnall, demonstrating the critical role of FASN in providing essential fatty acids for cancer cell survival. []

Properties

CAS Number

929978-58-5

Product Name

Fasnall

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C26H30N4O3S2

Molecular Weight

510.67

InChI

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22)

InChI Key

VAUJHROLFBFTTJ-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C

Solubility

Soluble in DMSO

Synonyms

Fasnall;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.